molecular formula C20H21FN2O3 B2610504 2-(2-fluorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946269-54-1

2-(2-fluorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2610504
CAS RN: 946269-54-1
M. Wt: 356.397
InChI Key: AUVOGMDGQVKOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in the field of medicine.

Scientific Research Applications

Structural Aspects and Properties

Research on the structural aspects of amide-containing isoquinoline derivatives, including studies on gels and crystalline solids formation upon treatment with mineral acids, has been reported. These compounds form host–guest complexes with enhanced fluorescence emissions, highlighting their potential in materials science and fluorescence studies. For example, Karmakar et al. (2007) investigated the crystal structure and properties of salt and inclusion compounds related to isoquinoline derivatives, showcasing their application in understanding molecular interactions and material design Karmakar, R. Sarma, J. Baruah, 2007.

Photoreactions

The photoreactions of flutamide, a compound with some structural similarities, in different solvents highlight the significance of studying photostability and phototransformation processes. Such research can inform the development of more stable drugs and materials. Watanabe et al. (2015) found distinct photoreactions in acetonitrile and 2-propanol, leading to different products, indicating the importance of solvent effects on photostability Watanabe, S. Fukuyoshi, A. Oda, 2015.

Binding Characteristics

The binding characteristics of compounds to receptors or proteins can be crucial for developing new drugs. For instance, Chaki et al. (1999) studied the binding of [3H]DAA1106, a selective ligand for peripheral benzodiazepine receptors, demonstrating its potential for elucidating physiological relevance and therapeutic applications Chaki, T. Funakoshi, R. Yoshikawa, S. Okuyama, T. Okubo, A. Nakazato, M. Nagamine, K. Tomisawa, 1999.

Potential as Antitumor Agents

Research into novel 2-phenylquinolin-4-ones (2-PQs) has led to the identification of compounds with significant antitumor activities. Chou et al. (2010) designed and synthesized new 2-PQ derivatives, demonstrating their cytotoxic activity against various tumor cell lines and highlighting the role of such compounds in developing new cancer treatments Li-Chen Chou, Meng-Tung Tsai, Mei‐Hua Hsu, Sheng-Hung Wang, Tzong-Der Way, Chi-Hung Huang, Hui-Yi Lin, Keduo Qian, Yizhou Dong, K. Lee, Li‐Jiau Huang, S. Kuo, 2010.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-2-11-23-17-9-8-15(12-14(17)7-10-20(23)25)22-19(24)13-26-18-6-4-3-5-16(18)21/h3-6,8-9,12H,2,7,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVOGMDGQVKOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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